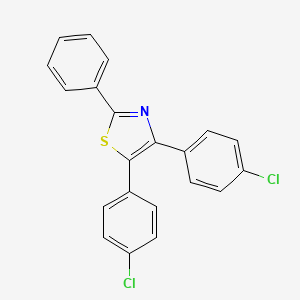
4,5-Bis(4-chlorophenyl)-2-phenyl-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Bis(4-chlorophenyl)-2-phenyl-1,3-thiazole is an organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of two 4-chlorophenyl groups and one phenyl group attached to the thiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis(4-chlorophenyl)-2-phenyl-1,3-thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with thiourea and benzaldehyde in the presence of a base such as sodium hydroxide. The reaction mixture is heated to facilitate the formation of the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Bis(4-chlorophenyl)-2-phenyl-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidines.
Substitution: Formation of substituted thiazoles with various functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 4,5-Bis(4-chlorophenyl)-2-phenyl-1,3-thiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into the active sites of these targets, leading to inhibition or activation of specific pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,5-Bis(4-chlorophenyl)-2-methyl-1,3-thiazole
- 4,5-Bis(4-chlorophenyl)-2-ethyl-1,3-thiazole
- 4,5-Bis(4-chlorophenyl)-2-(4-methoxyphenyl)-1,3-thiazole
Uniqueness
4,5-Bis(4-chlorophenyl)-2-phenyl-1,3-thiazole is unique due to the presence of both 4-chlorophenyl and phenyl groups, which confer specific electronic and steric properties. These properties can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
51324-23-3 |
|---|---|
Formule moléculaire |
C21H13Cl2NS |
Poids moléculaire |
382.3 g/mol |
Nom IUPAC |
4,5-bis(4-chlorophenyl)-2-phenyl-1,3-thiazole |
InChI |
InChI=1S/C21H13Cl2NS/c22-17-10-6-14(7-11-17)19-20(15-8-12-18(23)13-9-15)25-21(24-19)16-4-2-1-3-5-16/h1-13H |
Clé InChI |
WAFZNGPJCGIFGP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC(=C(S2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


-lambda~5~-phosphane](/img/structure/B14647497.png)
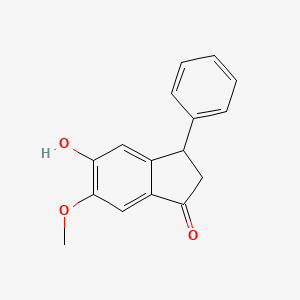
![4-[(E)-(2,4-Dibromophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B14647515.png)
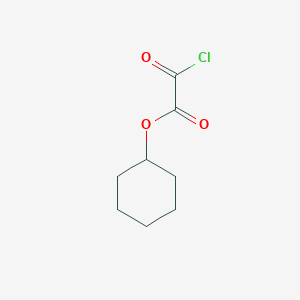

![Benzonitrile, 4-[[4-(pentyloxy)phenyl]azo]-](/img/structure/B14647534.png)
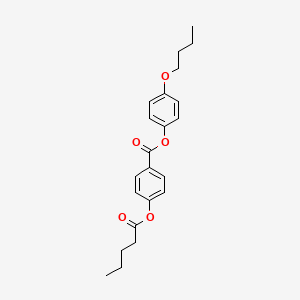
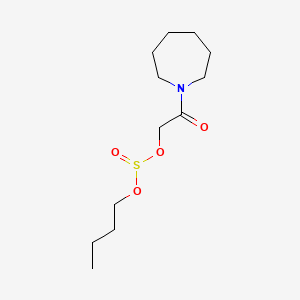
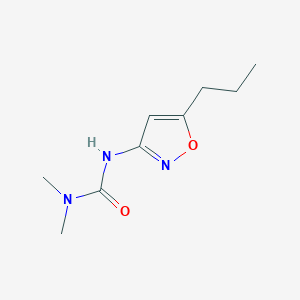
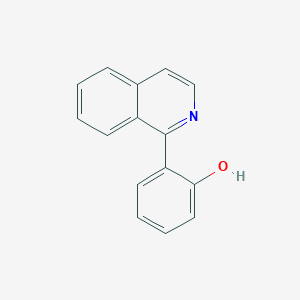

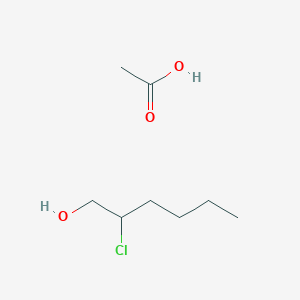
![4-{[(Prop-2-yn-1-yl)oxy]methoxy}butan-1-ol](/img/structure/B14647559.png)

